molecular formula C8H9NO B11923601 (S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol

(S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol

Cat. No.: B11923601
M. Wt: 135.16 g/mol
InChI Key: OLQNADLOODXWQI-QMMMGPOBSA-N
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Description

(S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol is a chiral bicyclic alkaloid characterized by a cyclopenta[c]pyridine scaffold with a hydroxyl group at the 5-position. It is naturally occurring, first isolated from Caryopteris glutinosa using NH$_4$OH basification . Structurally, it features a fused cyclopentane and pyridine ring system, with the [c] designation indicating the pyridine nitrogen's position. The (S)-enantiomer is distinguished by its stereochemistry at the 5-position, which influences its biological interactions and physicochemical properties.

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

(5S)-6,7-dihydro-5H-cyclopenta[c]pyridin-5-ol

InChI

InChI=1S/C8H9NO/c10-8-2-1-6-5-9-4-3-7(6)8/h3-5,8,10H,1-2H2/t8-/m0/s1

InChI Key

OLQNADLOODXWQI-QMMMGPOBSA-N

Isomeric SMILES

C1CC2=C([C@H]1O)C=CN=C2

Canonical SMILES

C1CC2=C(C1O)C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentadiene and pyridine derivatives, which undergo cycloaddition reactions to form the desired fused ring system. The reaction conditions often include the use of catalysts such as palladium or nickel, and the reactions are typically carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of fully saturated derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom of the pyridine ring. Electrophilic substitution reactions can be facilitated using reagents such as alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated cyclopentane-pyridine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopenta[b]pyridine vs. Cyclopenta[c]pyridine Isomers

The key structural distinction lies in the pyridine ring fusion:

  • Cyclopenta[b]pyridines : Nitrogen is in the 1-position (adjacent to the cyclopentane fusion). Examples include 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) derivatives, which exhibit corrosion inhibition efficiencies up to 97.7% in sulfuric acid .
  • Cyclopenta[c]pyridines : Nitrogen is in the 2-position (one carbon removed from the fusion site). The (S)-5-ol derivative lacks the nitrile group found in CAPDs, reducing its electron-withdrawing character and altering adsorption behavior on metal surfaces .

Electronic Effects :

  • CAPD derivatives ([b] series) have strong electron-withdrawing groups (e.g., -CN), enhancing their adsorption on carbon steel via charge-transfer interactions .

Substituent Variations

Hydroxyl vs. Amine Derivatives
  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol (CAS: 1065609-70-2): A positional isomer with a hydroxyl group.
  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine (CAS: 535935-84-3): Replacing -OH with -NH$_2$ increases basicity, which could enhance coordination with metal ions in industrial applications .
Methylene-Substituted Derivatives
  • This compound shares a natural origin (Caryopteris spp.) with the target molecule but has distinct stereoelectronic properties .

Bioactive Analogues

  • Coelobillardierine and Pedicularine: Monoterpene pyridine alkaloids with fused cyclopenta[c]pyridine cores.
  • Cantleyine I: A cyclopenta[c]pyridine derivative with a methyl substituent, highlighting how minor structural changes can modulate solubility and target selectivity .

Biological Activity

(S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol is a heterocyclic compound characterized by a fused cyclopentane and pyridine ring structure. Its unique molecular architecture contributes to its diverse biological activities, making it a subject of interest in pharmacological research. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound includes a hydroxyl group (-OH) at the 5-position of the pyridine ring. This structural feature is critical for its biological activity, as it enhances its reactivity and ability to interact with various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, which could be leveraged in developing new antibacterial agents.
  • Anticancer Potential : The compound has been investigated for its potential anticancer effects. Its structural similarity to known anticancer drugs suggests that it may inhibit tumor growth through various mechanisms .
  • Enzyme Inhibition : Studies suggest that this compound may interact with specific enzymes, potentially modulating their activity and influencing biochemical pathways .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with molecular targets such as:

  • Enzymes : The compound may bind to enzymes involved in critical metabolic pathways, altering their function and leading to downstream effects.
  • Receptors : Binding to specific receptors could initiate signaling cascades that result in various physiological responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated its potential as an effective antimicrobial agent.
  • Anticancer Evaluations : A study evaluated the cytotoxic effects of this compound on cancer cell lines. Results showed that the compound induced apoptosis in specific cancer cells, suggesting its potential as a therapeutic agent in oncology .
  • Enzyme Interaction Studies : Research focused on the interaction between this compound and various enzymes revealed that it could inhibit key metabolic enzymes, thus influencing cellular metabolism and growth .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Characteristics
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-oneLacks hydroxyl group at C5Different reactivity patterns
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-olContains chlorine substituentAlters reactivity and potential biological activity
7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-olContains methyl group at C7Provides distinct chiral centers affecting interactions

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